molecular formula C19H17ClFN3O B3642734 3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide

3-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(2-fluorophenyl)benzamide

Cat. No.: B3642734
M. Wt: 357.8 g/mol
InChI Key: HWWRQDMUCRXOAR-UHFFFAOYSA-N
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Description

The compound “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The pyrazole ring in the molecule is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The molecule also contains a benzamide group, which consists of a benzene ring attached to an amide group.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Pyrazoles and their derivatives have been found to possess almost all types of pharmacological activities .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its pharmacological activities, as pyrazoles are known to have a wide range of such activities .

Properties

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O/c1-12-18(20)13(2)24(23-12)11-14-6-5-7-15(10-14)19(25)22-17-9-4-3-8-16(17)21/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWRQDMUCRXOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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